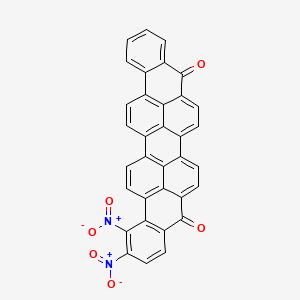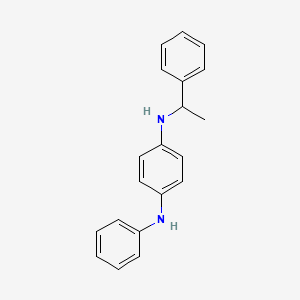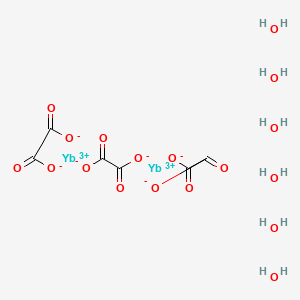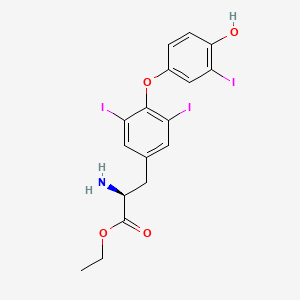
Liothyronine Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liothyronine Ethyl Ester is a synthetic derivative of liothyronine, a thyroid hormoneThis compound is primarily used in pharmaceutical research and testing as a reference standard .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine Ethyl Ester typically involves the esterification of liothyronine. One common method is the reaction of liothyronine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous monitoring systems is common to maintain consistency and quality .
化学反应分析
Types of Reactions
Liothyronine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield liothyronine and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalysts such as sulfuric acid or enzymes can be employed.
Major Products
Hydrolysis: Liothyronine and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
科学研究应用
Liothyronine Ethyl Ester is used extensively in scientific research, including:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of thyroid hormones.
Medical Research: Studying the effects of thyroid hormone analogs on various physiological processes.
Industrial Applications: Used in the synthesis of other thyroid hormone derivatives for therapeutic purposes.
作用机制
Liothyronine Ethyl Ester exerts its effects by mimicking the action of endogenous thyroid hormones. It binds to thyroid hormone receptors in the nucleus, influencing DNA transcription and protein synthesis. This binding regulates various metabolic processes, including growth, development, and energy metabolism .
相似化合物的比较
Similar Compounds
Triiodothyronine Acetate: An ester derivative similar to Liothyronine Ethyl Ester but with an acetate group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other thyroid hormone derivatives .
属性
CAS 编号 |
3005-97-8 |
|---|---|
分子式 |
C17H16I3NO4 |
分子量 |
679.03 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3 |
InChI 键 |
XVBVEMSFGOEYPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
手性 SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


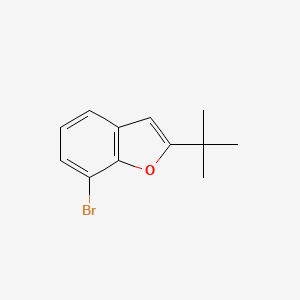
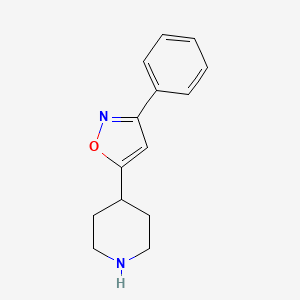


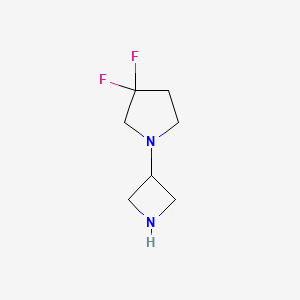

![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
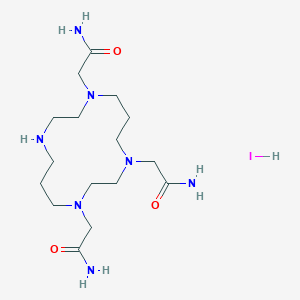
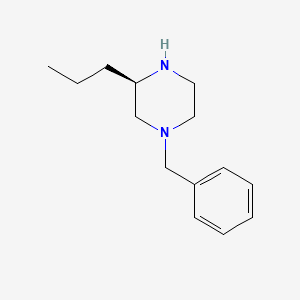
![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)
